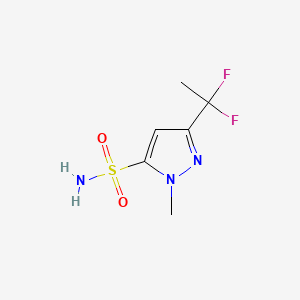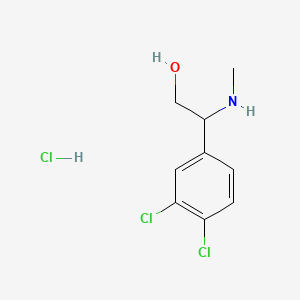![molecular formula C8H7BrO3 B13466960 Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-7-oxabicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a unique structure with a bromine atom and an ester functional group
Méthodes De Préparation
The synthesis of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to facilitate the bromination process . The resulting product is then subjected to further purification steps to obtain the desired compound.
Analyse Des Réactions Chimiques
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or the ester group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Deoxygenative Aromatization: This reaction involves the use of oxorhenium catalysts and triphenyl phosphite as an oxygen acceptor, leading to the formation of aromatic compounds.
Applications De Recherche Scientifique
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the bromine atom and ester group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has two ester groups and undergoes similar bromination reactions.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7BrO3 |
|---|---|
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3 |
Clé InChI |
FIYSWKITUMBNQB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2C=CC1O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
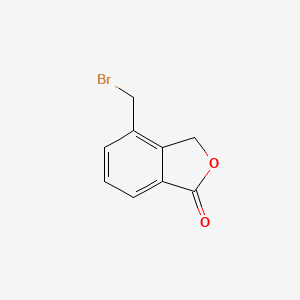
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
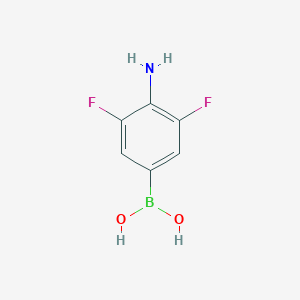
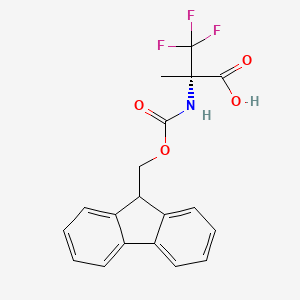

![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
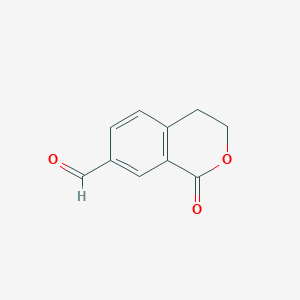
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
amine](/img/structure/B13466949.png)
